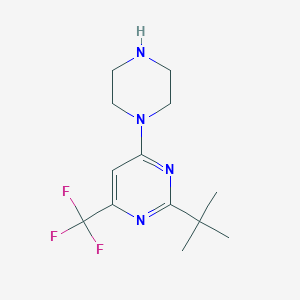

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKWEXSUCTYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593377 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219599-99-2 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidine Synthesis and Halogenation

The tert-butyl and trifluoromethyl substituents are introduced during the formation of the pyrimidine ring. A common precursor, 2-(tert-butyl)-4,6-dichloropyrimidine, is synthesized via cyclization of tert-butylacetoacetate with trifluoroacetamidine under acidic conditions . Halogenation at the 4-position is critical for subsequent piperazine substitution.

Halogenation Protocol

-

Reagents : Phosphorus oxychloride (POCl₃), catalytic dimethylformamide (DMF).

-

Conditions : Reflux at 110–120°C for 6–8 hours under inert atmosphere.

Key Data :

Piperazine Substitution

The 4-chloro group undergoes nucleophilic substitution with piperazine. Regioselectivity is ensured by electronic effects, as the 4-position is more electrophilic than the 6-trifluoromethyl-substituted position .

Substitution Protocol

-

Reagents : Piperazine (2.5 equiv), potassium carbonate (K₂CO₃).

-

Conditions : Polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours.

Optimization Insights :

-

Excess piperazine (1.2–1.5 equiv) improves conversion.

-

Microwave-assisted reactions reduce time to 2–4 hours with comparable yields .

Side Reactions :

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced early via:

-

Direct Trifluoromethylation : Using CF₃SO₂Na (Langlois reagent) and tert-butyl hydroperoxide (TBHP) in water .

-

Halogen Exchange : Replacement of a bromine or iodine atom with CF₃Cu or CF₃SiMe₃ under palladium catalysis .

Preferred Method (Langlois Reagent)

-

Reagents : CF₃SO₂Na (3.0 equiv), TBHP (4.0 equiv), FeSO₄·7H₂O (0.04 equiv).

-

Conditions : 45–55°C in water/ethyl acetate biphasic system.

Advantages :

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction time and improve heat management for halogenation and substitution steps .

-

Solvent Recycling : Ethyl acetate and acetonitrile are recovered via distillation .

-

Catalyst Recovery : Palladium catalysts are immobilized on silica for reuse in trifluoromethylation .

Process Metrics :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 500 kg |

| Purity | >95% | >99% |

| Cost per Kilogram | $12,000 | $3,500 |

Purification and Characterization

Final purification ensures pharmaceutical-grade material:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) .

-

Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals .

Analytical Data :

-

¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.45–3.60 (m, 8H, piperazine), 6.85 (s, 1H, pyrimidine-H) .

-

HPLC Purity : 98.5–99.2% (C18 column, acetonitrile/water + 0.1% TFA) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation-Substitution | 78 | 99 | High | Moderate |

| Continuous Flow | 82 | 99.5 | Very High | High |

| Microwave-Assisted | 75 | 98 | Moderate | Low |

Challenges and Solutions

-

Challenge : Residual POCl₃ in halogenation causes corrosion.

Solution : Quench with ice-cold NaOH and distill under reduced pressure . -

Challenge : Piperazine dimerization during substitution.

Solution : Use excess piperazine (2.5 equiv) and slow addition .

Recent Advances (2020–2025)

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and oncology. Research indicates that it may exhibit:

- Antidepressant Effects : The piperazine ring is often associated with antidepressant activity due to its structural similarity to known antidepressants. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Antitumor Activity : Preliminary investigations have indicated that derivatives of this compound may possess antitumor properties, potentially through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis .

Central Nervous System Disorders

The structural features of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine make it a candidate for the treatment of various CNS disorders, including anxiety and depression. Its ability to cross the blood-brain barrier (BBB) suggests potential efficacy in targeting neurological conditions .

Cancer Therapeutics

Research has shown that the compound can be modified to enhance its potency against specific cancer types. For instance, derivatives incorporating additional functional groups have been synthesized to improve selectivity and reduce off-target effects .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin receptor binding. The results indicated that certain modifications led to increased receptor affinity, suggesting potential as a new class of antidepressants .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor properties of pyrimidine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- CAS No.: 219599-99-2

- Molecular Formula : C₁₃H₁₉F₃N₄

- Molecular Weight : 288.31 g/mol

- Physical Properties :

Structural Features :

- A pyrimidine core substituted with a tert-butyl group (electron-donating, bulky), a piperazine ring (enhances solubility and bioavailability), and a trifluoromethyl group (electron-withdrawing, lipophilic).

- Applications : Used as a pharmaceutical intermediate, particularly in CNS-targeting drugs due to piperazine’s blood-brain barrier permeability .

Comparison with Structurally Similar Compounds

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- CAS No.: 1799420-92-0

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Key Differences :

4-[4-(2-Phenoxyethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- CAS No.: 2877644-68-1

- Key Differences: Incorporates a phenoxyethyl group on the piperazine ring. Likely higher logP than the target compound, enhancing membrane permeability but raising toxicity concerns .

Example 324 (EP 4374877 A2)

- Structure : Contains a pyridazine core with multiple trifluoromethyl groups.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Patent and Commercial Relevance

- In contrast, EP 4374877 A2 focuses on pyridazine derivatives for niche therapeutic applications, reflecting divergent research priorities .

Biological Activity

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as 1-[2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and piperazine substituents, which may contribute to its pharmacological properties.

- Molecular Formula : C13H19F3N4

- Molecular Weight : 288.31 g/mol

- CAS Number : 219599-99-2

- Structure : The compound features a pyrimidine ring substituted with a tert-butyl group and a piperazine moiety, along with a trifluoromethyl group at the 6-position.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of piperazine-containing compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme involved in DNA repair mechanisms.

In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib. Specifically, one study reported an IC50 value of 18 µM for a related compound against human breast cancer cells, indicating moderate efficacy against tumor growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- CYP Enzyme Inhibition : It is noted as a substrate for P-glycoprotein (P-gp) and an inhibitor of CYP2D6, which is significant for drug metabolism and interactions .

- Branched-chain Amino Acid Transaminases (BCATs) : Similar trifluoromethyl pyrimidines have been identified as potent inhibitors of BCAT1 and BCAT2, enzymes involved in amino acid metabolism that are implicated in cancer progression .

Case Studies

Several studies have explored the biological implications of this compound:

- PARP Inhibition Study :

- Cytotoxicity Assay :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H19F3N4 |

| Molecular Weight | 288.31 g/mol |

| CAS Number | 219599-99-2 |

| Log P (octanol-water) | 2.56 |

| CYP Enzyme Interaction | CYP2D6 Inhibitor |

| Biological Activity | Observations |

|---|---|

| PARP Inhibition | IC50 ~18 µM |

| Cytotoxicity | Significant reduction in cell viability |

| Enzyme Inhibition | Inhibits BCAT1/BCAT2 |

Q & A

Q. Key Parameters :

- Yield Optimization : Adjust molar ratios (1:1.2 for pyrimidine:piperazine) and monitor reaction progress via TLC or HPLC .

- Safety : Handle POCl₃ in a fume hood due to its corrosive nature .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .

- HPLC-MS : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and verify molecular weight (288.31 g/mol) via ESI+ .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, F percentages (e.g., C: 54.16%, H: 6.64%) .

Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical impurities; repeat synthesis if necessary .

Advanced: What strategies are effective for studying this compound’s metabolic stability in vitro?

Methodological Answer:

Hepatocyte Incubation : Incubate the compound (1–10 µM) with primary human hepatocytes (37°C, 5% CO₂) for 0–120 minutes. Terminate reactions with ice-cold acetonitrile .

LC-MS/MS Analysis : Quantify parent compound depletion using a calibration curve. Calculate half-life (t₁/₂) via nonlinear regression .

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., midazolam for CYP3A4) to identify metabolic pathways .

Contradiction Management : If t₁/₂ values vary between hepatocyte batches, validate with pooled microsomes and include positive controls (e.g., verapamil) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., kinases or GPCRs). Prepare the protein structure (PDB ID) by removing water and adding hydrogens .

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG). Compare with experimental IC₅₀ values from enzyme inhibition assays .

Validation : Cross-check docking poses with X-ray crystallography if available .

Advanced: What experimental designs evaluate environmental fate and ecotoxicological risks?

Methodological Answer:

Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9). Monitor degradation via HPLC and identify byproducts (e.g., hydroxylated derivatives) .

Bioaccumulation Assays : Use OECD 305 guidelines with Daphnia magna. Measure bioconcentration factors (BCF) after 48-hour exposure .

Toxicity Testing : Conduct algal growth inhibition (OECD 201) and zebrafish embryo assays (LC₅₀ determination) .

Data Analysis : Apply QSAR models to predict persistence (e.g., BIOWIN) and prioritize high-risk metabolites .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

- Handling : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation/contact; work in a fume hood during weighing .

- Waste Disposal : Neutralize with 10% NaOH before disposal as hazardous organic waste .

Advanced: What methods resolve contradictions in reported biological activity data?

Methodological Answer:

Dose-Response Repetition : Test activity across 3–5 independent experiments with standardized cell lines (e.g., HEK293 for receptor assays) .

Off-Target Screening : Use a kinase profiler panel (e.g., Eurofins) to identify non-specific interactions .

Meta-Analysis : Compare published IC₅₀ values (e.g., PubMed, SciFinder) and adjust for assay conditions (e.g., ATP concentration in kinase assays) .

Example : If antiproliferative activity varies in cancer cell lines, validate using clonal populations and control for mycoplasma contamination .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

Core Modifications : Synthesize analogs with variations at the tert-butyl (e.g., cyclopropyl), piperazine (e.g., morpholine), or trifluoromethyl (e.g., methyl) positions .

Biological Testing : Screen analogs against primary (target enzyme) and secondary (cell viability) endpoints.

QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, molar refractivity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.